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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)-2,2,2-

trifluoroethanol

CAS No.: 251352-64-4

Cat. No.: B1610029 Get Quote

Executive Summary
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol is a high-value chiral building block in medicinal

chemistry, distinguished by its unique electronic and steric profile. With a molecular weight of

210.58 g/mol , it serves as a critical pharmacophore scaffold, leveraging the bioisosteric

properties of the trifluoromethyl (

) group to modulate metabolic stability and lipophilicity.

This guide analyzes the physicochemical characteristics, asymmetric synthesis protocols, and

strategic applications of this molecule in drug discovery.

Part 1: Physicochemical Profile[1][2][3]
The introduction of the electron-withdrawing trifluoromethyl group adjacent to the hydroxyl

moiety significantly alters the acidity and hydrogen-bonding capability compared to non-

fluorinated analogs.
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Property Value / Description

Molecular Weight 210.58 g/mol

Molecular Formula

Physical State
Colorless liquid or low-melting solid (enantiomer

dependent)

Boiling Point
~90–95 °C at 15 mmHg (Estimated based on

isomers)

Acidity (pKa)
~11.5–12.0 (More acidic than ethanol due to

induction)

Lipophilicity (cLogP)
~2.8 (High lipophilicity driven by Cl and

)

H-Bond Donor Strong (Polarized O-H bond)

Structural Insight: The Ortho-Effect
The presence of the chlorine atom at the ortho (2-position) of the phenyl ring introduces

significant steric strain. Unlike the para-isomer, the ortho-chloro substituent forces the phenyl

ring to twist out of coplanarity with the ethanol backbone. This conformational lock is vital in

drug design for restricting rotatable bonds and pre-organizing the molecule for receptor

binding.

Part 2: Asymmetric Synthesis Protocol
The synthesis of 1-(2-chlorophenyl)-2,2,2-trifluoroethanol is most efficiently achieved via

Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone: 1-(2-

chlorophenyl)-2,2,2-trifluoroethanone.

Why ATH? (Causality & Expertise)
Standard reduction (e.g.,

) yields a racemate, necessitating wasteful chiral resolution. Direct asymmetric hydrogenation (
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gas) often requires high pressure and expensive Rh/Pd catalysts. ATH using Ruthenium(II)
catalysts is preferred because:

Chemo-selectivity: It reduces the ketone without dehalogenating the aryl chloride (a common

risk with Pd/H2).

Steric Tolerance: The ortho-chloro group is bulky; specific diamine ligands on Ru can

accommodate this bulk while inducing high enantioselectivity.

Validated Protocol: Ru-Catalyzed Transfer
Hydrogenation
Note: This protocol assumes the target is the (S)-enantiomer. Reversing the catalyst chirality

yields the (R)-enantiomer.

Reagents:

Substrate: 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq)

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

Solvent: Dichloromethane (DCM) or neat conditions.

Step-by-Step Workflow:

Catalyst Activation: In a flame-dried flask, dissolve the Ru-catalyst in the solvent.

Addition: Add the ketone substrate under inert atmosphere (

).

Initiation: Slowly add the

mixture. The reaction is exothermic; maintain temperature at 25–30°C.

Monitoring: Monitor via TLC or GC. The electron-deficient nature of the trifluoromethyl ketone

typically accelerates the reaction rate compared to acetophenone.
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Quench & Workup: Once conversion >98%, dilute with water, extract with DCM, and wash

with saturated

(to remove residual formic acid).

Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthesis Pathway
The following diagram illustrates the catalytic cycle and the stereochemical outcome.

Precursor:
1-(2-chlorophenyl)-

2,2,2-trifluoroethanone

Transition State:
Ru-Hydride Transfer

(Face Selective)

 Coordination

Catalyst System:
RuCl(p-cymene)[(S,S)-TsDPEN]

+ HCOOH/Et3N

 Activates

Product:
(S)-1-(2-chlorophenyl)-
2,2,2-trifluoroethanol

(>95% ee)

 Hydride Transfer
& Release

Click to download full resolution via product page

Caption: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) pathway ensuring

high enantioselectivity despite steric hindrance at the ortho-position.

Part 3: Medicinal Chemistry Applications[1][2][3][4]
Bioisosterism and Metabolic Stability
The

group is not merely a "fat" methyl group. It serves two critical functions:

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the adjacent

positions resistant to cytochrome P450 oxidation.

Electronic Modulation: The strong electron-withdrawing nature (
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) lowers the pKa of the alcohol (from ~16 to ~12). This makes the hydroxyl proton a superior
Hydrogen Bond Donor (HBD), potentially strengthening interactions with receptor backbones
(e.g., serine proteases or kinase hinge regions).

Chiral Solvating Agents (CSA)
Due to its chirality and the acidic nature of the hydroxyl proton, 1-(2-chlorophenyl)-2,2,2-
trifluoroethanol is frequently used as a NMR Chiral Solvating Agent. It forms diastereomeric

complexes with basic racemates (amines, sulfoxides), splitting their NMR signals and allowing

for enantiomeric excess (ee) determination without derivatization.

Visualization: Strategic Selection Logic
When should a medicinal chemist select this specific scaffold?

Drug Design Requirement

Need H-Bond Donor?

Metabolic Liability at Alkyl Chain?

Yes

Use Ethanol/Isopropanol

No (Lipophilic only)

Steric Constraint Required?

Yes (Block Metabolism) No

Use 2,2,2-Trifluoroethanol

No (Phenyl unsubstituted)

Select:
1-(2-Chlorophenyl)-
2,2,2-trifluoroethanol

Yes (Ortho-Cl Twist)
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Click to download full resolution via product page

Caption: Decision tree for selecting the chlorophenyl-trifluoroethanol scaffold based on

metabolic and steric requirements.

Part 4: Safety & Handling
While valuable, this compound presents specific hazards common to fluorinated aromatics.

Toxicity: Like many trifluoroethanol derivatives, it should be treated as potentially toxic by

inhalation and ingestion.[1] The metabolic byproduct could be trifluoroacetaldehyde (reactive

aldehyde).

Skin/Eye: The increased acidity of the alcohol makes it a severe eye irritant.

Incompatibility: Avoid strong oxidizing agents and alkali metals.

Storage: Store in a cool, dry place under inert gas. The ortho-chloro substituent provides

some stability against racemization, but acidic conditions should be avoided to maintain

optical purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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